molecular formula C14H14N2O3 B5749447 N-benzyl-2-methoxy-5-nitroaniline

N-benzyl-2-methoxy-5-nitroaniline

Cat. No. B5749447
M. Wt: 258.27 g/mol
InChI Key: BZXDCXXOWVIDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-methoxy-5-nitroaniline is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-5-nitroaniline is not fully understood. However, it is believed to work by interfering with the metabolic processes of microorganisms and cancer cells. The compound may inhibit the activity of enzymes involved in cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-methoxy-5-nitroaniline has low toxicity and does not cause significant adverse effects on the body. However, further studies are needed to determine the long-term effects of the compound on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-methoxy-5-nitroaniline is its broad-spectrum antibacterial and antifungal activity. It also has potential applications in cancer therapy. However, the compound has some limitations for lab experiments, including its low solubility in water and limited availability.

Future Directions

N-benzyl-2-methoxy-5-nitroaniline has great potential for further research. Some possible future directions include:
1. Development of more efficient synthesis methods to increase yield and purity.
2. Investigation of the compound's mechanism of action to gain a better understanding of its antibacterial, antifungal, and antitumor properties.
3. Evaluation of the compound's potential as a drug candidate for various diseases.
4. Exploration of the compound's potential applications in other fields, such as agriculture and food preservation.
In conclusion, N-benzyl-2-methoxy-5-nitroaniline is a promising compound that has potential applications in various fields of scientific research. Its broad-spectrum antibacterial and antifungal activity, as well as its potential as a cancer therapy candidate, make it a valuable area of study. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of N-benzyl-2-methoxy-5-nitroaniline involves a multistep process that includes the condensation of 2-methoxyaniline with benzaldehyde, followed by nitration and reduction. The final product is obtained through recrystallization. The process requires careful handling of hazardous chemicals and precise control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

N-benzyl-2-methoxy-5-nitroaniline has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-benzyl-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-8-7-12(16(17)18)9-13(14)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDCXXOWVIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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